Ethyl 7-bromo-3-hydroxy-4-(trifluoromethyl)furo[3,2-c]pyridine-2-carboxylate
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Overview
Description
Ethyl 7-bromo-3-hydroxy-4-(trifluoromethyl)furo[3,2-c]pyridine-2-carboxylate is a complex organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to a furo[3,2-c]pyridine ring system. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-bromo-3-hydroxy-4-(trifluoromethyl)furo[3,2-c]pyridine-2-carboxylate typically involves multiple steps. One common method includes the reaction of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid with bromine in the presence of a suitable solvent and catalyst . The resulting intermediate is then esterified using ethyl acetate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-3-hydroxy-4-(trifluoromethyl)furo[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-bromo-3-hydroxy-4-(trifluoromethyl)furo[3,2-c]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of ethyl 7-bromo-3-hydroxy-4-(trifluoromethyl)furo[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate: Similar structure but lacks the bromine atom.
Ethyl 7-bromo-3-hydroxy-4-methylfuro[3,2-c]pyridine-2-carboxylate: Similar structure but has a methyl group instead of a trifluoromethyl group.
Uniqueness
Ethyl 7-bromo-3-hydroxy-4-(trifluoromethyl)furo[3,2-c]pyridine-2-carboxylate is unique due to the presence of both the bromine and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromine atom provides a site for further functionalization through substitution reactions .
Properties
Molecular Formula |
C11H7BrF3NO4 |
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Molecular Weight |
354.08 g/mol |
IUPAC Name |
ethyl 7-bromo-3-hydroxy-4-(trifluoromethyl)furo[3,2-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H7BrF3NO4/c1-2-19-10(18)8-6(17)5-7(20-8)4(12)3-16-9(5)11(13,14)15/h3,17H,2H2,1H3 |
InChI Key |
AZMMGHXGQIAHTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C(=CN=C2C(F)(F)F)Br)O |
Origin of Product |
United States |
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